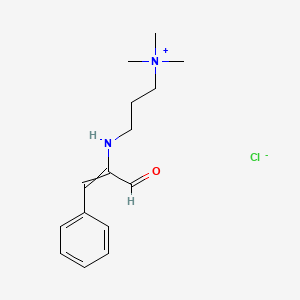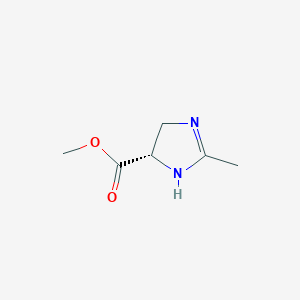
ITWNRVUOYUXMDT-UHFFFAOYSA-M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ITWNRVUOYUXMDT-UHFFFAOYSA-M involves the reaction of trimethylamine with 3-oxo-1-phenylprop-1-en-2-ylamine under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to maintain consistent reaction conditions . The process is optimized for high yield and purity, ensuring that the compound meets industry standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
ITWNRVUOYUXMDT-UHFFFAOYSA-M undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N-Trimethyl-3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propan-1-aminium oxide, while reduction may yield N,N,N-Trimethyl-3-[(3-hydroxy-1-phenylprop-1-en-2-yl)amino]propan-1-aminium chloride .
Applications De Recherche Scientifique
ITWNRVUOYUXMDT-UHFFFAOYSA-M has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in biochemical assays and as a marker in molecular biology studies.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of polymers and as a surfactant in various industrial processes.
Mécanisme D'action
The mechanism of action of ITWNRVUOYUXMDT-UHFFFAOYSA-M involves its interaction with specific molecular targets and pathways . It may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ITWNRVUOYUXMDT-UHFFFAOYSA-M include:
- N,N,N-Trimethyl-3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propan-1-aminium bromide
- N,N,N-Trimethyl-3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propan-1-aminium iodide
Uniqueness
What sets this compound apart from similar compounds is its specific chloride ion, which can influence its solubility, reactivity, and overall chemical behavior . This unique property makes it particularly useful in certain industrial and research applications .
Propriétés
Numéro CAS |
177190-98-6 |
|---|---|
Formule moléculaire |
C15H23ClN2O |
Poids moléculaire |
282.812 |
Nom IUPAC |
trimethyl-[3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propyl]azanium;chloride |
InChI |
InChI=1S/C15H23N2O.ClH/c1-17(2,3)11-7-10-16-15(13-18)12-14-8-5-4-6-9-14;/h4-6,8-9,12-13,16H,7,10-11H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
ITWNRVUOYUXMDT-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCNC(=CC1=CC=CC=C1)C=O.[Cl-] |
Synonymes |
1-Propanaminium, N,N,N-trimethyl-3-(1-oxo-3-phenyl-2-propenyl)amino-, chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2R)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate](/img/structure/B573513.png)







![6-Benzo[b]furanethanol](/img/structure/B573531.png)
![(R)-1-(4-chlorobenzo[d]thiazol-2-yl)ethanamine](/img/structure/B573533.png)
